molecular formula C18H13NO3S2 B5226217 4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate

4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate

Cat. No.: B5226217
M. Wt: 355.4 g/mol
InChI Key: NQAYUVYBFMZBOQ-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate, also known as OTB, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. OTB is a thiazolidine derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In

Mechanism of Action

The mechanism of action of 4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, it has also been found to exhibit anti-cancer activity. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential therapeutic agent for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate in lab experiments is its versatility. It can be used in a variety of assays to study its various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate. One area of focus is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the development of more potent derivatives of this compound with enhanced biological activities. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate can be synthesized through a multi-step process involving the use of various reagents and solvents. The first step involves the reaction of 4-aminobenzophenone with thiosemicarbazide, which leads to the formation of 4-(4-amino-phenyl)-3-methyl-1,3-thiazolidin-2-thione. This intermediate is then reacted with methyl iodide to yield 4-(4-methyl-3-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-benzenamine. Finally, this compound is reacted with 3-methylbenzoyl chloride to produce this compound.

Scientific Research Applications

4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate has been studied extensively for its potential applications in various areas of scientific research. One of the most promising areas of research is its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory enzymes, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, this compound has also been found to exhibit antioxidant activity. This makes it a potential candidate for the prevention and treatment of oxidative stress-related diseases such as cancer, Alzheimer's disease, and cardiovascular disease.

Properties

IUPAC Name

[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3S2/c1-11-3-2-4-13(9-11)17(21)22-14-7-5-12(6-8-14)10-15-16(20)19-18(23)24-15/h2-10H,1H3,(H,19,20,23)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAYUVYBFMZBOQ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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